

Introduction: The Significance of the Arylsuccinic Acid Scaffold

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: **2-(4-Methoxyphenyl)succinic acid**

Cat. No.: **B1584342**

[Get Quote](#)

Aryl-substituted succinic acids are a privileged structural motif in medicinal chemistry. The combination of a lipophilic aromatic ring, a chiral center, and two carboxylic acid moieties provides a versatile framework for interacting with biological targets. The carboxylic acid groups can engage in hydrogen bonding or ionic interactions within enzyme active sites or receptor binding pockets, while the aromatic substituent allows for fine-tuning of properties such as potency, selectivity, and pharmacokinetics through modification.

2-(4-Methoxyphenyl)succinic acid, also known as p-anisylsuccinic acid, is a prominent member of this class. The presence of the 4-methoxy group enhances its reactivity and solubility compared to its unsubstituted phenyl analogue.^[1] It serves as a crucial intermediate in the synthesis of complex molecules, most notably in the development of anti-inflammatory and analgesic drugs.^{[1][2]} Understanding its synthesis, stereochemistry, and reactivity is therefore essential for scientists leveraging this scaffold for new chemical entity (NCE) development.

Physicochemical and Structural Properties

A summary of the key computed and reported properties of **2-(4-Methoxyphenyl)succinic acid** is provided below. These properties are essential for planning reactions, purification, and formulation.

Property	Value	Source
CAS Number	6331-59-5	N/A
Molecular Formula	C ₁₁ H ₁₂ O ₅	[3]
Molecular Weight	224.21 g/mol	[3]
IUPAC Name	2-(4-methoxyphenyl)butanedioic acid	[2]
Appearance	White to off-white solid (typical)	N/A
Boiling Point	355.9 °C at 760 mmHg (Predicted)	N/A
Density	1.324 g/cm ³ (Predicted)	N/A
XLogP3	0.9 (Predicted)	N/A
SMILES	COC1=CC=C(C=C1)C(CC(=O)O)C(=O)O	[2]
InChIKey	SPOXAJHVFXSERN-UHFFFAOYSA-N	[2]

Synthesis: The Stobbe Condensation

The most reliable and widely applied method for synthesizing 2-arylsuccinic acids is the Stobbe condensation.[4] This reaction forms a carbon-carbon bond between a carbonyl compound (in this case, 4-methoxybenzaldehyde) and a dialkyl succinate, driven by a strong base.[5]

Reaction Mechanism

The Stobbe condensation is distinct from other carbonyl condensations like the Claisen or Aldol reactions. Its mechanism proceeds through a crucial γ -lactone intermediate, which ensures the reaction is generally irreversible and high-yielding.[6]

The key steps are:

- Enolate Formation: A strong base, such as potassium tert-butoxide ($t\text{-BuOK}$), abstracts an α -proton from diethyl succinate to form a nucleophilic enolate.
- Aldol-type Addition: The enolate attacks the electrophilic carbonyl carbon of 4-methoxybenzaldehyde.
- Lactonization: The resulting alkoxide intermediate undergoes an intramolecular cyclization, attacking one of the ester carbonyls to form a five-membered γ -lactone ring and displacing an ethoxide ion. This step is the hallmark of the Stobbe mechanism.
- Ring Opening: The displaced ethoxide (or another base molecule) abstracts the proton alpha to the remaining ester group. The subsequent electronic rearrangement opens the lactone ring to form a stable carboxylate salt of an alkylidene succinic acid half-ester.
- Hydrolysis & Reduction: The initial product is an unsaturated half-ester. Subsequent saponification (hydrolysis) with aqueous base followed by acidification yields the unsaturated diacid. This intermediate is then typically reduced (e.g., via catalytic hydrogenation) to afford the final saturated product, **2-(4-Methoxyphenyl)succinic acid**.

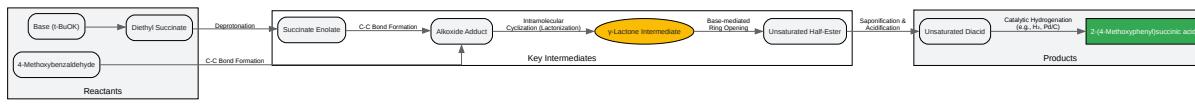


Figure 1: Stobbe Condensation Mechanism

[Click to download full resolution via product page](#)

Caption: Figure 1: Stobbe Condensation Mechanism

Experimental Protocol

A detailed, two-step protocol for the synthesis of **2-(4-Methoxyphenyl)succinic acid** is provided in the Protocols section at the end of this document.

Spectroscopic and Analytical Characterization

Proper characterization is critical to confirm the identity and purity of the synthesized compound. While a dedicated public spectral database for this specific molecule is not readily available, its expected spectral features can be reliably predicted based on its structure and data from analogous compounds.^[7]^[8]

Nuclear Magnetic Resonance (NMR) Spectroscopy

- ¹H NMR: The proton NMR spectrum is the most informative tool for structural confirmation. Key expected signals include:
 - Aromatic Protons: A characteristic AA'BB' (or two distinct doublets) pattern between δ 6.8-7.3 ppm, integrating to 4H. The protons ortho to the methoxy group will be upfield compared to those ortho to the succinic acid moiety.
 - Methine Proton (-CH): A triplet or doublet of doublets around δ 3.8-4.2 ppm (1H), coupled to the adjacent methylene protons.
 - Methoxy Protons (-OCH₃): A sharp singlet at approximately δ 3.7-3.8 ppm, integrating to 3H.
 - Methylene Protons (-CH₂): Two diastereotopic protons that will appear as a complex multiplet (or two distinct doublets of doublets) between δ 2.6-3.0 ppm (2H).
 - Carboxylic Acid Protons (-COOH): Two broad singlets, typically above δ 10 ppm, which may be exchangeable with D₂O.
- ¹³C NMR: The carbon spectrum complements the ¹H NMR data.
 - Carboxyl Carbons: Two signals in the δ 170-180 ppm range.
 - Aromatic Carbons: Six signals in the δ 114-160 ppm range. The carbon bearing the methoxy group (C-O) will be the most downfield (around δ 158-160 ppm).
 - Methoxy Carbon: A signal around δ 55 ppm.
 - Methine Carbon: A signal around δ 45-50 ppm.

- Methylene Carbon: A signal around δ 35-40 ppm.

Expected ^{13}C NMR Chemical Shifts

Carbon Type	Predicted Chemical Shift (δ , ppm)
C=O (Carboxylic Acids)	170 - 180
C-O (Aromatic)	158 - 160
C-H (Aromatic)	114 - 130
C-C (Aromatic, Quaternary)	130 - 135
-OCH ₃	~55
-CH (Chiral Center)	45 - 50
-CH ₂ -	35 - 40

High-Performance Liquid Chromatography (HPLC)

Reversed-phase HPLC is the standard method for assessing the purity of **2-(4-Methoxyphenyl)succinic acid**. A typical analysis uses a C18 column with a mobile phase consisting of an acidified water/acetonitrile or water/methanol gradient. The methoxyphenyl group provides a strong chromophore for UV detection, typically at 254 nm or 280 nm. A detailed analytical HPLC protocol is available in the Protocols section.

Chirality and Enantioselective Separation

2-(4-Methoxyphenyl)succinic acid possesses a stereogenic center at the C2 position of the succinic acid backbone. Consequently, it exists as a pair of enantiomers, (R)- and (S)-**2-(4-Methoxyphenyl)succinic acid**. In drug development, it is crucial to separate and evaluate individual enantiomers, as they often exhibit different pharmacological and toxicological profiles.

Strategies for Enantiomeric Resolution

The synthesis described above produces a racemic mixture. Resolution into individual enantiomers can be achieved through two primary strategies.

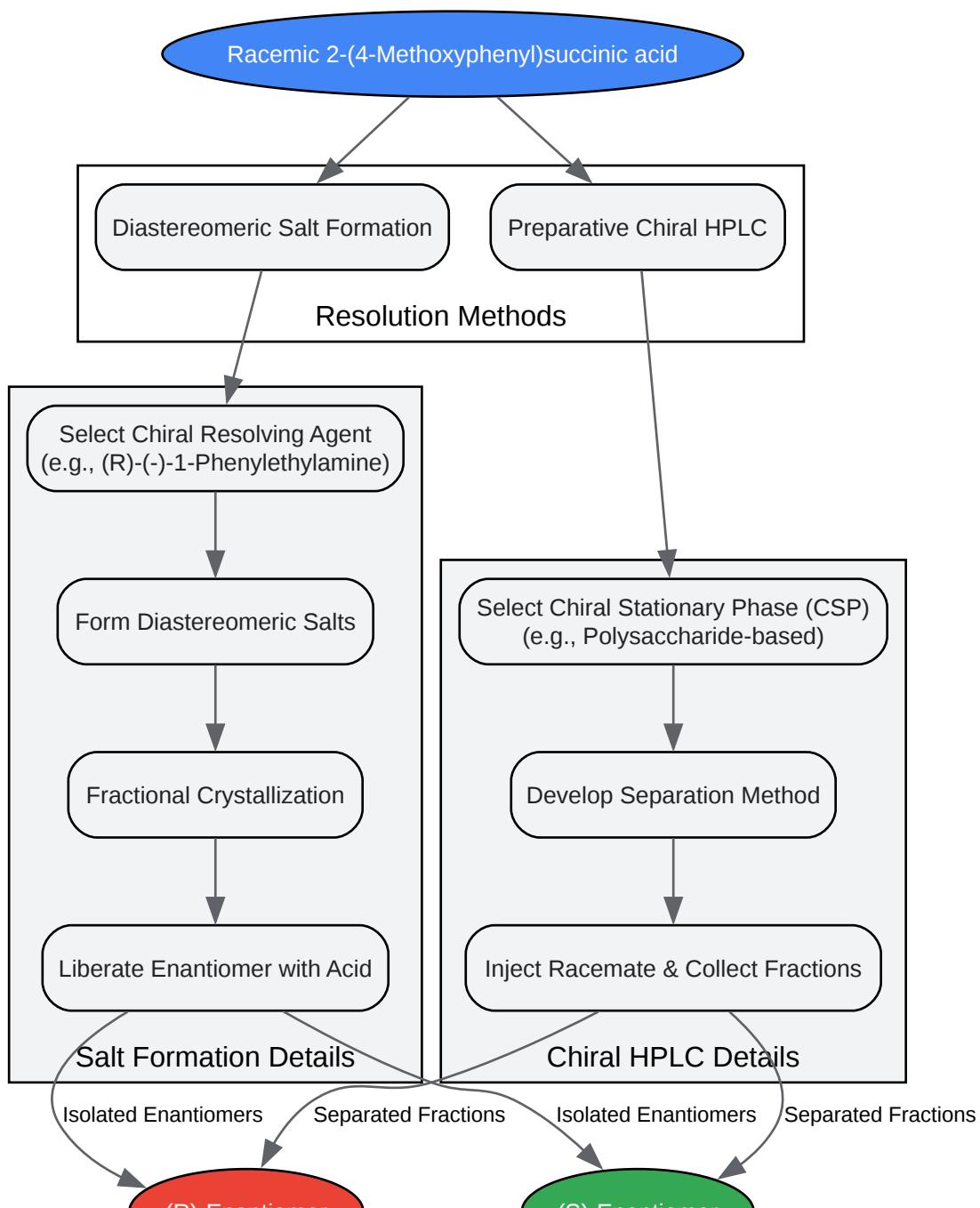


Figure 2: Chiral Resolution Workflow

[Click to download full resolution via product page](#)

Caption: Figure 2: Chiral Resolution Workflow

- Preparative Chiral HPLC: This is a direct and highly effective method. The racemic mixture is injected onto a column containing a chiral stationary phase (CSP). Polysaccharide-based

CSPs (e.g., Chiralcel® OD-H, Chiralpak® AD) are particularly effective for resolving acidic compounds like this one.^[9] The enantiomers interact differently with the CSP, leading to different retention times and allowing for their separation and collection.

- **Diastereomeric Salt Formation:** This classical chemical method involves reacting the racemic acid with a single enantiomer of a chiral base (a resolving agent), such as (R)- or (S)-1-phenylethylamine.^[10] This reaction forms a pair of diastereomeric salts ((R)-acid/(R)-base and (S)-acid/(R)-base). Diastereomers have different physical properties, including solubility, allowing them to be separated by fractional crystallization. Once a pure diastereomeric salt is isolated, the chiral base is removed by acidification, yielding the enantiomerically pure acid.
^[10]

Applications in Research and Drug Development

The primary value of **2-(4-Methoxyphenyl)succinic acid** lies in its role as a versatile synthetic precursor.^[2] Its structure is embedded within several biologically active molecules.

Scaffold for Anti-Inflammatory Agents

Many potent NSAIDs are arylalkanoic acids (e.g., Ibuprofen, Naproxen). The 2-arylsuccinic acid structure can be considered a dicarboxylic analogue of these drugs. The two carboxylic acid groups provide additional points for modification or interaction with target enzymes like cyclooxygenases (COX-1 and COX-2).^[11] Derivatives of this scaffold have been explored for their potential to inhibit inflammatory mediators.^{[12][13]} For example, one of the carboxylic acid groups can be converted into an amide or ester, while the other is maintained for target binding, creating a diverse library of potential drug candidates.

Use in Metabolic and Biochemical Research

Succinic acid is a key intermediate in the citric acid cycle (TCA cycle).^[14] Substituted succinic acids can be used as chemical probes to study the enzymes involved in this pathway or as adjuvants that affect bacterial metabolism.^[14] While the direct biological activity of **2-(4-Methoxyphenyl)succinic acid** is not extensively documented, its structural similarity to metabolic intermediates makes it a candidate for investigating metabolic pathway modulation.
^[15]

Detailed Experimental Protocols

Protocol 1: Synthesis via Stobbe Condensation

Part A: Condensation and Hydrolysis

- Setup: Equip a dry 500 mL round-bottom flask with a magnetic stirrer, reflux condenser, and a nitrogen inlet.
- Reagents: Add 150 mL of anhydrous tert-butanol to the flask. Carefully add potassium metal (4.3 g, 0.11 mol) in small pieces to generate potassium tert-butoxide in situ.
- Enolate Formation: To the warm solution of potassium tert-butoxide, add a mixture of 4-methoxybenzaldehyde (13.6 g, 0.10 mol) and diethyl succinate (21.0 g, 0.12 mol) dropwise over 30 minutes with stirring.
- Reaction: After the addition is complete, heat the mixture to a gentle reflux for 1 hour. A thick precipitate will form.
- Hydrolysis (Saponification): Cool the reaction mixture to room temperature. Add 100 mL of water and 10 g of potassium hydroxide. Reflux the mixture for an additional 2 hours to hydrolyze the ester groups.
- Workup: Cool the mixture and transfer it to a separatory funnel. Wash with 50 mL of diethyl ether to remove any non-acidic impurities; discard the ether layer.
- Acidification: Cool the aqueous layer in an ice bath and acidify to pH ~2 by the slow addition of concentrated hydrochloric acid. The unsaturated diacid will precipitate.
- Isolation: Collect the crude solid by vacuum filtration, wash with cold water, and dry.

Part B: Catalytic Hydrogenation

- Setup: Place the crude unsaturated diacid from Part A into a 500 mL hydrogenation flask (or a suitable pressure vessel). Add 200 mL of ethanol.
- Catalyst: Carefully add 0.5 g of 10% Palladium on Carbon (Pd/C) catalyst.
- Hydrogenation: Secure the flask to a hydrogenation apparatus (e.g., Parr shaker). Purge the system with hydrogen gas, then pressurize to 50 psi (approx. 3.4 atm). Shake or stir the

reaction at room temperature until hydrogen uptake ceases (typically 4-8 hours).

- **Filtration:** Carefully vent the hydrogen and purge the system with nitrogen. Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the pad with additional ethanol.
- **Purification:** Combine the filtrates and remove the solvent under reduced pressure (rotary evaporation). The resulting crude solid is **2-(4-Methoxyphenyl)succinic acid**. Recrystallize from a suitable solvent system (e.g., water or ethyl acetate/hexane) to obtain the pure product.

Protocol 2: Purity Analysis by Reversed-Phase HPLC

- Column: C18, 4.6 x 150 mm, 5 µm particle size.
- Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.
- Mobile Phase B: 0.1% TFA in Acetonitrile.
- Gradient: 10% B to 90% B over 15 minutes.
- Flow Rate: 1.0 mL/min.
- Detection: UV at 254 nm.
- Injection Volume: 10 µL.
- Sample Prep: Dissolve ~1 mg of sample in 1 mL of 50:50 water/acetonitrile.

Safety and Handling

2-(4-Methoxyphenyl)succinic acid should be handled in a well-ventilated area, preferably a fume hood. It is classified as an irritant that can cause skin irritation and serious eye damage. [N/A] Appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, must be worn at all times. Avoid inhalation of dust. Store in a cool, dry place away from incompatible materials.

References

- Wikipedia. (2023). Stobbe condensation. In Wikipedia.
- Unacademy. (n.d.). About Stobbe Reaction and Its Mechanism. Unacademy.
- Johnson, W. S., & Daub, G. H. (1951). The Stobbe Condensation. *Organic Reactions*, 6, 1-73. [\[Link\]](#)
- Banerjee, A. K., et al. (2022). Stobbe Condensation. *Organic & Medicinal Chem IJ*, 11(4), 555818. [\[Link\]](#)
- Human Metabolome Database. (n.d.). ^{13}C NMR Spectrum (1D, 125 MHz, H_2O , experimental) (HMDB0000254).
- Human Metabolome Database. (n.d.). ^{13}C NMR Spectrum (1D, 22.53 MHz, DMSO-d_6 , experimental) (HMDB0000254).
- PubChemLite. (n.d.). **2-(4-methoxyphenyl)succinic acid** (C11H12O5).
- Human Metabolome Database. (n.d.). ^1H NMR Spectrum (1D, 400 MHz, D_2O , experimental) (HMDB0000254).
- Human Metabolome Database. (n.d.). ^1H NMR Spectrum (1D, 500 MHz, H_2O , experimental) (HMDB0000254).
- Chemical Synthesis. (2025). **2-(4-methoxyphenyl)succinic acid**.
- Chen, Y., et al. (2021). Crystal Structures of Novel Phenyl Fulgides. MDPI.
- Okamoto, Y., & Ikai, T. (2008). Chiral HPLC for efficient resolution of enantiomers. *Chemical Society Reviews*, 37(12), 2593-2608. [\[Link\]](#)
- Onyx Scientific. (n.d.). Chiral Resolution Screening. Onyx Scientific.
- Asano, K. (2025). Kinetic Resolutions of α -Quaternary Carboxylic Acids with Chiral Bifunctional Sulfide Catalysts. Thesis.
- Shulga, D. A., et al. (2021). HPLC separation of 2-aryloxycarboxylic acid enantiomers on chiral stationary phases. *Journal of Analytical Chemistry*, 76(8), 943-950.
- Lee, E. S., et al. (2011). Anti-inflammatory effect of pelubiprofen, 2-[4-(oxocyclohexylidenemethyl)-phenyl]propionic acid, mediated by dual suppression of COX activity and LPS-induced inflammatory gene expression via NF- κB inactivation. *European Journal of Pharmacology*, 658(2-3), 234-242. [\[Link\]](#)
- Motawi, A. M., et al. (2021). Design and synthesis of methoxyphenyl- and coumarin-based chalcone derivatives as anti-inflammatory agents by inhibition of NO production and down-regulation of NF- κB in LPS-induced RAW264.7 macrophage cells. *Bioorganic Chemistry*, 115, 105217. [\[Link\]](#)
- Organic Chemistry Data. (n.d.). ^{13}C NMR Chemical Shifts.
- SpectraBase. (n.d.). Succinic acid, dec-2-yl 4-methoxyphenyl ester.
- Almasirad, A., et al. (2014). Synthesis, analgesic and anti-inflammatory activity of 4-(2-phenoxyphenyl)semicarbazones. *DARU Journal of Pharmaceutical Sciences*, 22(1), 23.
- Khan, M. A., et al. (2023). Synthesis and Anti-Inflammatory and Analgesic Potentials of Ethyl 2-(2,5-Dioxo-1-Phenylpyrrolidin-3-yl)-2-Methylpropanoate. MDPI.

- Silva, I. C., et al. (2024). Mechanistic Insights into Succinic Acid as an Adjuvant for Ciprofloxacin in Treating *Pseudomonas aeruginosa* Growing Within Cystic Fibrosis Airway Mucus. *International Journal of Molecular Sciences*, 25(1), 548. [Link]
- Sunshine, A., & Olson, N. Z. (1991). U.S. Patent No. 4,985,459. U.S.
- Patil, S. B., et al. (2012). Synthesis and Biological activity for 4-Methoxyphenyl (pyrazin-2-yl) Methanone and its detection by GC-MS. *Research Journal of Chemical Sciences*, 2(11), 38-40.
- Biological Magnetic Resonance Bank. (n.d.). bmse000183 Succinic Acid.
- ResearchGate. (2025). (PDF) BIOLOGICAL ACTIVITY OF SUCCINIC ACIDS.
- Cindrić, M., et al. (2024). Design, Synthesis and Biological Activity of Novel Methoxy- and Hydroxy-Substituted N-Benzimidazole-Derived Carboxamides. MDPI.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. chemimpex.com [chemimpex.com]
- 2. jk-sci.com [jk-sci.com]
- 3. chemsynthesis.com [chemsynthesis.com]
- 4. organicreactions.org [organicreactions.org]
- 5. juniperpublishers.com [juniperpublishers.com]
- 6. Stobbe condensation - Wikipedia [en.wikipedia.org]
- 7. Crystal Structures of Novel Phenyl Fulgides [mdpi.com]
- 8. 2-Methoxyphenylacetic acid(93-25-4) 13C NMR [m.chemicalbook.com]
- 9. researchgate.net [researchgate.net]
- 10. onyxipca.com [onyxipca.com]
- 11. Synthesis and Anti-Inflammatory and Analgesic Potentials of Ethyl 2-(2,5-Dioxo-1-Phenylpyrrolidin-3-yl)-2-Methylpropanoate [mdpi.com]
- 12. Design and synthesis of methoxyphenyl- and coumarin-based chalcone derivatives as anti-inflammatory agents by inhibition of NO production and down-regulation of NF- κ B in

LPS-induced RAW264.7 macrophage cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Synthesis, analgesic and anti-inflammatory activity of 4-(2-phenoxyphenyl)semicarbazones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Mechanistic Insights into Succinic Acid as an Adjuvant for Ciprofloxacin in Treating *Pseudomonas aeruginosa* Growing Within Cystic Fibrosis Airway Mucus - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Introduction: The Significance of the Arylsuccinic Acid Scaffold]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1584342#2-4-methoxyphenyl-succinic-acid-cas-number-6331-59-5]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com